

3-Bromo-4-chloro-5-methylpyridine molecular weight

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Compound of Interest

Compound Name: 3-Bromo-4-chloro-5-methylpyridine

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An In-depth Technical Guide to **3-Bromo-4-chloro-5-methylpyridine**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, **3-Bromo-4-chloro-5-methylpyridine**. It delves into its molecular characteristics, synthesis, applications, and safety protocols, providing expert insights into its utility in modern chemical research.

Introduction: The Strategic Importance of Halogenated Pyridines

Halogenated pyridine derivatives are foundational scaffolds in the synthesis of a vast array of high-value molecules, particularly within the pharmaceutical and agrochemical sectors. The specific placement of halogen atoms and alkyl groups on the pyridine ring offers a versatile platform for molecular engineering, enabling precise modifications to achieve desired therapeutic or biological effects. **3-Bromo-4-chloro-5-methylpyridine** is a key exemplar of such a building block. Its unique substitution pattern—featuring a bromine atom, a chlorine atom, and a methyl group—provides multiple reactive centers. This allows for selective and sequential chemical transformations, making it a highly sought-after intermediate in the construction of complex molecular architectures, including potent kinase inhibitors and novel crop protection agents.^{[1][2][3]}

Molecular Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are critical for its effective use in synthesis. The molecular weight of **3-Bromo-4-chloro-5-methylpyridine** is a fundamental parameter for stoichiometric calculations in reaction planning.

Key Chemical Identifiers

Identifier	Value
IUPAC Name	3-bromo-4-chloro-5-methylpyridine
CAS Number	1261786-46-2[4]
Molecular Formula	C ₆ H ₅ BrClN[4]
Molecular Weight	206.47 g/mol [4]
Canonical SMILES	<chem>CC1=CN=CC(=C1Cl)Br</chem> [5]
InChI	InChI=1S/C6H5BrClN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3[5]
InChIKey	LBZUNPHQQIYQGV-UHFFFAOYSA-N[5]

Note: Data corresponds to the specified isomer **3-Bromo-4-chloro-5-methylpyridine**. Isomers such as 3-Bromo-5-chloro-4-methylpyridine (CAS: 1260010-08-9) have the same molecular weight but different structural and reactivity profiles.[6][7][8][9]

Physicochemical Data

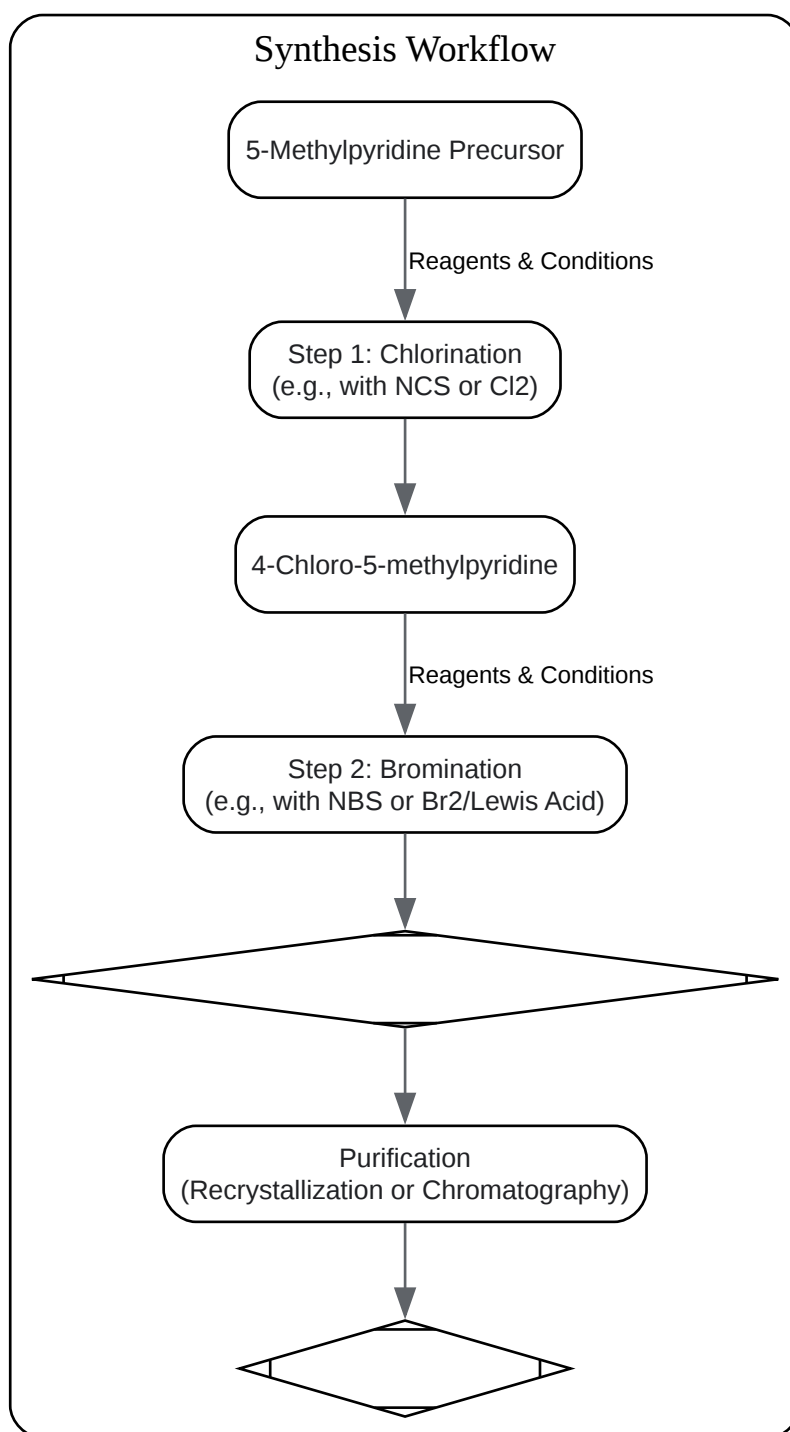
Property	Value	Source
Monoisotopic Mass	204.9294 Da	[5]
XLogP3 (Predicted)	2.5	[5]
Physical State	Solid (typical for similar compounds)	N/A
Melting Point	65-69 °C (for isomer 3-Bromo-5-chloro-4-methylpyridine)	[6]
Boiling Point (Predicted)	223.2±35.0°C at 760 mmHg (for isomer 3-Bromo-5-chloro-4-methylpyridine)	[9]

Synthesis and Purification

The synthesis of polysubstituted pyridines like **3-Bromo-4-chloro-5-methylpyridine** requires a strategic approach to control regioselectivity. The process typically involves multi-step transformations starting from a simpler pyridine precursor.

Synthetic Strategy Overview

The construction of this molecule generally relies on the principles of electrophilic aromatic substitution. The challenge lies in directing the bromine and chlorine atoms to the desired positions (3 and 4, respectively) around the 5-methylpyridine core. A common strategy involves the halogenation of a pre-functionalized pyridine ring, where existing substituents guide the incoming electrophiles. For instance, synthesis might begin with a commercially available methylpyridine, followed by sequential halogenation steps under controlled conditions to achieve the target substitution pattern.[6]



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Caption: A representative workflow for the synthesis of **3-Bromo-4-chloro-5-methylpyridine**.

Exemplary Synthesis Protocol

The following is a generalized, illustrative protocol based on common organic chemistry practices for halogenating pyridine rings.^[6]^[10]

- **Chlorination of the Pyridine Ring:** To a solution of the appropriate 5-methylpyridine precursor in a suitable solvent (e.g., dichloromethane or acetic acid), a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas is added portion-wise at a controlled temperature. The reaction is monitored by TLC or GC-MS until the starting material is consumed.
- **Work-up and Isolation:** The reaction mixture is quenched, typically with an aqueous solution of sodium thiosulfate, and neutralized. The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na_2SO_4), and concentrated under reduced pressure to yield the chlorinated intermediate.
- **Bromination of the Chlorinated Intermediate:** The isolated 4-chloro-5-methylpyridine is dissolved in a solvent, often with a Lewis acid catalyst like AlCl_3 if using elemental bromine.^[10] An electrophilic brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine, is added slowly. The reaction temperature is carefully controlled to ensure regioselectivity.
- **Final Purification:** After completion, the reaction is worked up similarly to the chlorination step. The crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective for obtaining a high-purity solid product. Alternatively, silica gel column chromatography can be employed.

Reactivity and Strategic Applications

The utility of **3-Bromo-4-chloro-5-methylpyridine** stems from the differential reactivity of its C-Br and C-Cl bonds, making it a versatile intermediate for constructing complex molecules.

Core Reactivity

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.^[2] This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. This reactivity difference allows for selective functionalization, where the bromine at the 3-position can be reacted (e.g., in a Suzuki or Buchwald-Hartwig coupling) while leaving the chlorine at the 4-position intact for a subsequent transformation.



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Caption: Selective cross-coupling strategy using **3-Bromo-4-chloro-5-methylpyridine**.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for synthesizing molecules with significant biological activity.

- **Pharmaceuticals:** It serves as a key intermediate in the synthesis of kinase inhibitors, a critical class of drugs for treating cancer and inflammatory diseases.[2][6] The substituted pyridine core can mimic the hinge-binding region of ATP in various kinases, while the functional groups allow for the introduction of side chains to enhance potency and selectivity.
- **Agrochemicals:** In the agricultural sector, halogenated pyridines are integral to the development of modern pesticides and herbicides.[1][6] The specific substitution pattern of **3-Bromo-4-chloro-5-methylpyridine** can be leveraged to create active ingredients that are effective against specific pests or weeds while minimizing impact on crops.[6]

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is paramount for laboratory safety. **3-Bromo-4-chloro-5-methylpyridine** is classified with several hazards that necessitate stringent safety protocols.

GHS Hazard Classification

The following table summarizes the known hazards based on data for closely related isomers, as specific GHS data for CAS 1261786-46-2 is not widely published. This information should be treated as a strong guideline.

Hazard Code	Statement	GHS Pictogram
H302	Harmful if swallowed	
H315	Causes skin irritation	
H319	Causes serious eye irritation	
H335	May cause respiratory irritation	

Source: PubChem entry for 3-Bromo-5-chloro-4-methylpyridine.[7]

Recommended Handling and Storage Protocols

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[11][12][13] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13][14]
- Handling: Avoid direct contact with skin and eyes.[12] Avoid creating dust. Use proper glove removal techniques to prevent skin contact. Wash hands thoroughly after handling.[11][14]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[11][14] Store away from incompatible materials such as strong oxidizing agents.[14]
- Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Contain the spill using an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable, labeled container for disposal.[11][12] Do not allow the substance to enter drains.[11]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14]

Conclusion

3-Bromo-4-chloro-5-methylpyridine is a strategically important chemical intermediate with significant value for the pharmaceutical and agrochemical industries. Its defined molecular structure and differential reactivity provide a robust platform for the synthesis of complex, high-value target molecules. A thorough understanding of its properties, synthesis, and safe

handling procedures is essential for researchers and scientists to effectively harness its synthetic potential.

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